

Synonyms and alternative names for 5-Methyl-2-hexanone

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5-Methyl-2-hexanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **5-Methyl-2-hexanone**, including its various synonyms and alternative names, detailed physical and chemical properties, and experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Synonyms and Alternative Names

5-Methyl-2-hexanone is known by a variety of names in scientific literature and commercial applications. A comprehensive list of these synonyms is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for **5-Methyl-2-hexanone**



Name	Source/Type	
5-Methylhexan-2-one	IUPAC Name[1]	
Methyl isoamyl ketone	Common Name[1]	
MIAK	Abbreviation[1]	
Isoamyl methyl ketone	Common Name[1]	
Isopentyl methyl ketone	Common Name[1]	
2-Hexanone, 5-methyl-	Index Name[1]	
Isobutylacetone	Common Name[1]	
Ketone, methyl isoamyl	Common Name[1]	
3-Methylbutyl methyl ketone	Common Name[1]	
CAS Number	110-12-3[1]	
EC Number	203-737-8[1]	
UN Number	2302[1]	

Physicochemical Properties

A summary of the key physical and chemical properties of **5-Methyl-2-hexanone** is presented in Table 2. This data is essential for its handling, application in experimental settings, and for analytical method development.

Table 2: Physicochemical Properties of **5-Methyl-2-hexanone**



Property	Value	Reference
Molecular Formula	C7H14O	[1]
Molecular Weight	114.19 g/mol	[1]
Appearance	Colorless liquid with a fruity odor	[1]
Boiling Point	144 - 145 °C at 760 mmHg	[2][3]
Melting Point	-74 °C	[2]
Density	0.814 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.406	[3]
Solubility in Water	5.4 g/L at 25 °C	[2][3]
Vapor Pressure	4.5 mmHg at 20 °C	[3]
Flash Point	41.1 °C	[4]
Autoignition Temperature	455 °C	[2]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of **5-Methyl-2-hexanone**.

Synthesis via Aldol Condensation

5-Methyl-2-hexanone can be synthesized through the aldol condensation of acetone and isobutyraldehyde.[5] This reaction can be performed under basic conditions.

Materials:

- Acetone
- Isobutyraldehyde
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution



- Solvent (e.g., ethanol, water)
- Hydrochloric acid (HCl) for neutralization
- Drying agent (e.g., anhydrous magnesium sulfate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyraldehyde in a suitable solvent such as ethanol.
- Addition of Base: Slowly add an aqueous solution of a base (e.g., 10% NaOH) to the stirred solution of isobutyraldehyde and a molar excess of acetone.
- Reaction: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid solution (e.g., 1 M HCl).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane.
- Washing: Wash the organic layer sequentially with water and brine to remove any remaining base, acid, and water-soluble impurities.
- Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.



Purification by Fractional Distillation

The crude **5-Methyl-2-hexanone** obtained from the synthesis can be purified by fractional distillation to remove unreacted starting materials and byproducts.[6][7][8][9][10][11][12]

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flasks
- · Heating mantle
- · Boiling chips

Procedure:

- Setup: Assemble the fractional distillation apparatus. Place the crude 5-Methyl-2-hexanone
 and a few boiling chips in the round-bottom flask. The flask should not be more than twothirds full.
- Heating: Gently heat the flask using a heating mantle.
- Equilibration: As the mixture begins to boil, a vapor ring will slowly rise through the fractionating column. It is crucial to heat slowly to allow for proper separation.
- Fraction Collection: Collect the distillate in fractions based on the boiling point. The first fraction will contain lower-boiling impurities.
- Product Collection: When the temperature at the distillation head stabilizes at the boiling
 point of 5-Methyl-2-hexanone (around 144-145 °C), change the receiving flask to collect the
 purified product.



• Completion: Stop the distillation before the distilling flask runs dry.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **5-Methyl-2-hexanone**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column (e.g., DB-5ms or equivalent)
- Autosampler

Typical GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: Increase to 250 °C at a rate of 10 °C/min
 - Final hold: 5 minutes at 250 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400

Sample Preparation:



- Prepare a stock solution of 5-Methyl-2-hexanone in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Create a series of calibration standards by serially diluting the stock solution.
- For unknown samples, dissolve a known weight or volume in the chosen solvent.
- Inject a fixed volume (e.g., 1 μL) of the standards and samples into the GC-MS system.

Quantification:

Quantification can be performed by creating a calibration curve from the peak areas of the calibration standards versus their concentrations. The concentration of **5-Methyl-2-hexanone** in the unknown samples can then be determined from this curve.

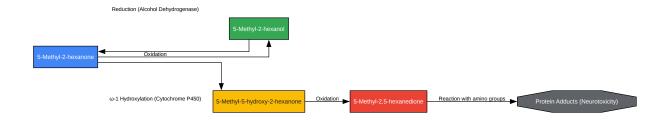
Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving **5-Methyl-2-hexanone** are not well-documented in publicly available literature, its metabolism can be hypothesized based on the known metabolic pathways of structurally similar ketones, such as 2-hexanone and methyl n-butyl ketone.[13][14][15][16] These compounds are known to be metabolized to the neurotoxin 2,5-hexanedione.[13][15]

Hypothesized Metabolic Pathway of 5-Methyl-2hexanone

The following diagram illustrates a plausible metabolic pathway for **5-Methyl-2-hexanone**, based on the metabolism of similar ketones. It is important to note that this is a hypothesized pathway and requires experimental validation.





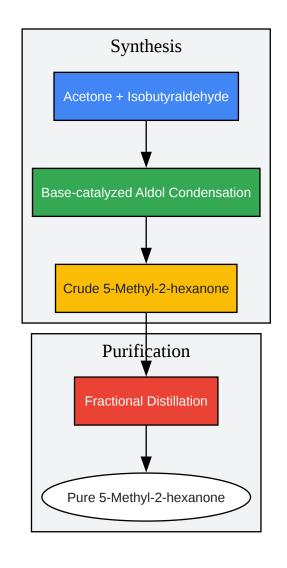
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Caption: Hypothesized metabolic pathway of **5-Methyl-2-hexanone**.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and analysis of **5-Methyl-2-hexanone**.

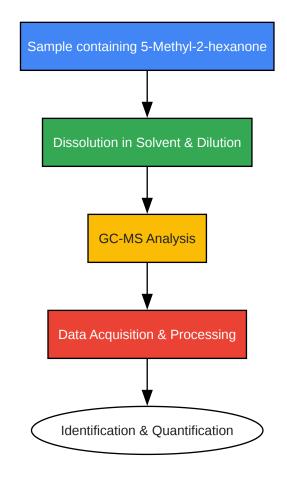




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Caption: General workflow for the synthesis and purification of **5-Methyl-2-hexanone**.





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Caption: General workflow for the GC-MS analysis of 5-Methyl-2-hexanone.

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